Cas no 2762888-11-7 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
INDEX NAME NOT YET ASSIGNED structure
Product name:INDEX NAME NOT YET ASSIGNED
CAS No:2762888-11-7
MF:C14H12Br2NO3P
Molecular Weight:433.031743049622
CID:5214171
PubChem ID:170305233

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質

名前と識別子

    • Br-2PACz
    • (2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl)phosphonic acid
    • 2762888-11-7
    • SCHEMBL26597786
    • MFCD34705232
    • INDEX NAME NOT YET ASSIGNED
    • インチ: 1S/C14H12Br2NO3P/c15-9-1-3-13-11(7-9)12-8-10(16)2-4-14(12)17(13)5-6-21(18,19)20/h1-4,7-8H,5-6H2,(H2,18,19,20)
    • InChIKey: WSKHKHPOXQBLPZ-UHFFFAOYSA-N
    • SMILES: C(N1C2=CC=C(C=C2C2=CC(=CC=C21)Br)Br)CP(O)(O)=O

計算された属性

  • 精确分子量: 432.89011g/mol
  • 同位素质量: 430.89216g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 406
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 62.5Ų

じっけんとくせい

  • 密度みつど: 1.96±0.1 g/cm3(Predicted)
  • Boiling Point: 565.2±60.0 °C(Predicted)
  • 酸度系数(pKa): 2.34±0.10(Predicted)

INDEX NAME NOT YET ASSIGNED Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
TCIB6391-500mg
Br-2PACz
2762888-11-7 >99.0%LC&T
500mg
¥2030.00 2024-08-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6391-500MG
Br-2PACz
2762888-11-7 >99.0%(T)(HPLC)
500mg
¥2030.00 2024-04-16
abcr
AB599416-500mg
Br-2PACz; .
2762888-11-7
500mg
€301.60 2024-04-17

INDEX NAME NOT YET ASSIGNED 関連文献

INDEX NAME NOT YET ASSIGNEDに関する追加情報

Introduction to Compound CAS No. 2762888-11-7 and Its Potential Applications in Pharmaceutical Research

The compound with the CAS Number 2762888-11-7 is a novel chemical entity that has garnered significant attention in recent years due to its unique properties and potential applications in pharmaceutical research. Despite the fact that the INDEX NAME NOT YET ASSIGNED, this compound has been the subject of several studies aimed at elucidating its structure, biological activity, and therapeutic potential.

The chemical structure of CAS No. 2762888-11-7 is characterized by a complex arrangement of functional groups that contribute to its distinctive properties. Recent advancements in computational chemistry and spectroscopic techniques have enabled researchers to gain a deeper understanding of its molecular conformation and electronic behavior. These insights are crucial for optimizing its use in drug development processes.

In the realm of pharmaceutical research, the compound has shown promise in various therapeutic areas. One of the most notable applications is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have indicated that CAS No. 2762888-11-7 exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibits the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Beyond neurodegenerative diseases, CAS No. 2762888-11-7 has also been investigated for its potential anti-inflammatory properties. Inflammatory responses play a critical role in various chronic conditions, including cardiovascular diseases and autoimmune disorders. Preclinical studies have shown that the compound can reduce inflammation by downregulating pro-inflammatory cytokines and chemokines, thereby offering a potential therapeutic strategy for managing these conditions.

The pharmacokinetic profile of CAS No. 2762888-11-7 is another area of active research. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and safety. Initial studies suggest that the compound has favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which are desirable attributes for drug candidates.

To further explore the therapeutic potential of CAS No. 2762888-11-7, several clinical trials are currently underway. These trials aim to evaluate the safety, tolerability, and efficacy of the compound in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at tested doses. The ongoing phase II trials will provide more comprehensive data on its clinical utility.

In addition to its direct therapeutic applications, CAS No. 2762888-11-7 has also been explored as a tool for understanding fundamental biological processes. Its ability to modulate specific signaling pathways makes it a valuable probe for investigating cellular mechanisms involved in disease pathogenesis. This dual role as both a therapeutic agent and a research tool underscores its significance in advancing our understanding of complex biological systems.

The development of new drugs is a complex and multidisciplinary endeavor that requires collaboration between chemists, biologists, pharmacologists, and clinicians. The ongoing research on CAS No. 2762888-11-7 exemplifies this collaborative approach, with contributions from academic institutions, pharmaceutical companies, and government agencies. The collective efforts aim to translate basic scientific discoveries into effective treatments that can improve patient outcomes.

In conclusion, the compound with CAS Number 2762888-11-7 represents a promising candidate for further exploration in pharmaceutical research. Its unique chemical structure, diverse biological activities, and favorable pharmacokinetic properties make it an attractive target for drug development. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its position as a key player in the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2762888-11-7)INDEX NAME NOT YET ASSIGNED
A968667
Purity:99%
はかる:500mg
Price ($):255.0